3-(4-Methoxyphenyl)-2-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-phenylpropanenitrile is an organic compound characterized by the presence of a methoxyphenyl group and a phenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile typically involves the reaction of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-(4-methoxyphenyl)-2-phenylpropanamine.
Substitution: Various nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Shares the methoxyphenyl group but differs in the presence of an aldehyde group instead of a nitrile.
4-Methoxyamphetamine: Contains a methoxyphenyl group but is structurally different due to the presence of an amine group.
Uniqueness
3-(4-Methoxyphenyl)-2-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds lacking this functional group.
Properties
CAS No. |
32970-78-8 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C16H15NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI Key |
GNYOWWNROKVNEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.